molecular formula C4H4N4O B094155 N-Nitrosodi(cyanomethyl)amine CAS No. 16339-18-7

N-Nitrosodi(cyanomethyl)amine

Cat. No. B094155
CAS RN: 16339-18-7
M. Wt: 124.1 g/mol
InChI Key: KQKDJPIPZMNIDQ-UHFFFAOYSA-N
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Description

N-Nitrosodi(cyanomethyl)amine is a type of N-nitroso compound, which are known for their carcinogenic properties. These compounds can form through various reactions, including the nitrosation of amines and amides in the presence of nitrite, as seen in environmental and biological systems . N-Nitrosodi(cyanomethyl)amine itself is not directly discussed in the provided papers, but the general behavior and formation of similar N-nitroso compounds are well-documented.

Synthesis Analysis

The synthesis of N-nitroso compounds can occur through different pathways. For instance, the formation of N-nitrosodimethylamine (NDMA), a related N-nitroso compound, has been observed during the chloramination of secondary and tertiary amines, where molecular oxygen and radical intermediates play a crucial role . Similarly, the synthesis of mono-N-methyl aromatic amines from nitroso compounds and methylboronic acid has been achieved under metal-free conditions, which could be analogous to the synthesis of N-nitrosodi(cyanomethyl)amine .

Molecular Structure Analysis

The molecular structure of N-nitroso compounds is characterized by the presence of the N-nitroso functional group. The structure-activity relationships of these compounds, including glycosylamines and Amadori compounds, have been studied, showing that their mutagenic activity depends on the structure of the amine and sugar moieties . Although the exact structure of N-nitrosodi(cyanomethyl)amine is not provided, it can be inferred that the presence of cyanomethyl groups would influence its reactivity and potential biological activity.

Chemical Reactions Analysis

N-nitroso compounds can undergo various chemical reactions. For example, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid results in the formation of N-alkyl-N-nitrosoanilines, indicating a mechanism involving the formation of an amine radical cation . Acyl nitroso compounds react with amines to produce nitroxyl (HNO) and amides, suggesting the intermediacy of nitroxyl in these reactions . These reactions provide insight into the possible chemical behavior of N-nitrosodi(cyanomethyl)amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-nitroso compounds can vary widely. For instance, the solubility, stability, and acute toxicity of N-nitroso derivatives of certain drugs have been studied, providing data that could be relevant to understanding similar properties of N-nitrosodi(cyanomethyl)amine . The formation of photo-adducts with cyclohexene under the influence of light and acid has been observed for some N-nitrosodialkylamines, which could suggest potential photochemical properties of N-nitrosodi(cyanomethyl)amine .

Scientific Research Applications

  • Graphene-Based Catalysts for Nitro Compound Reduction : Graphene-based catalysts have been explored for the reduction of nitro compounds to amines, which are crucial in synthesizing drugs, biologically active molecules, pharmaceutical products, dyes, and polymers. This research underscores the environmental concerns associated with toxic nitro contaminants and the advantages of using graphene derivatives in catalyst synthesis (Nasrollahzadeh et al., 2020).

  • Nitrosamines as Carcinogens : Nitrosamines, like N-Nitrosodi-n-butylamine, are primarily used in laboratory research to induce tumors in experimental animals. They are also found as contaminants in various foods and rubber products. These compounds are known for their mutagenic properties and are anticipated to be carcinogenic to humans (Report on carcinogens: carcinogen profiles, 2020).

  • Nitrosamines in Groundwater and River Basin : The study of nitrosamines in groundwater and adjacent river basins highlights the presence of these compounds, including N-nitrosodi-n-butylamine, in the environment. Their occurrence and potential health risks, especially regarding cancer, are of significant concern (Ma et al., 2012).

  • Photo-Addition of Nitrosamines : Research on the photo-addition of nitrosamines like N-nitrosodi-n-butylamine to cyclohexene has been conducted, indicating a potential application in chemical synthesis (Chow, 1965).

  • Comparative Carcinogenicity Studies : Comparative studies on the carcinogenicity of derivatives of nitrosamines, such as nitrosodi-n-propylamine, in rats have been carried out. These studies provide insights into the mechanisms and comparative effects of different nitrosamines in inducing cancer (Lijinsky & Taylor, 1978).

  • Formation of N-Nitroso Compounds : The formation of N-nitroso compounds from amines and nitrite in vivo and their carcinogenic potential has been investigated. This research is crucial for understanding the environmental and dietary sources of carcinogenic nitrosamines (Lijinsky, 1980).

Safety And Hazards

N-Nitrosodi(cyanomethyl)amine is a potent carcinogen . It has been found in various environments, including air, water, diets, and drugs . It has been associated with increased levels in several popular medications, leading to recalls .

Future Directions

The widespread occurrence and potent carcinogenicity of N-Nitrosodi(cyanomethyl)amine have led to considerable efforts to understand this compound as a contaminant. Methods for its prevention, remediation, and detection are ongoing challenges . Understanding the chemistry of N-Nitrosamines will be key to addressing these challenges .

properties

IUPAC Name

N,N-bis(cyanomethyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O/c5-1-3-8(7-9)4-2-6/h3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKDJPIPZMNIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)N(CC#N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167577
Record name Acetonitrile, nitrosiminodi- (8CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.000198 [mmHg]
Record name N-Nitrosobis(cyanomethyl)amine
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Product Name

N-Nitrosodi(cyanomethyl)amine

CAS RN

16339-18-7
Record name 2,2′-(Nitrosoimino)bis[acetonitrile]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16339-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonitrile, 2,2'-(N-nitrosoimino)di-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016339187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonitrile, nitrosiminodi- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JS Wishnok, MC Archer - British Journal of Cancer, 1976 - nature.com
Statistically significant correlations have been demonstrated between carcinogenic activity, toxicity and number of carbons per molecule for an extensive set of nitrosamines. Such …
Number of citations: 56 www.nature.com

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